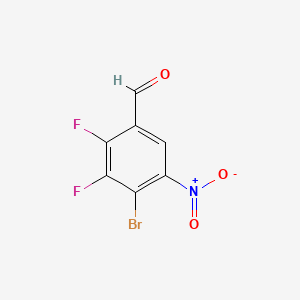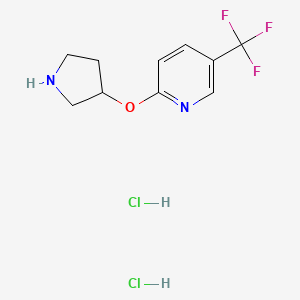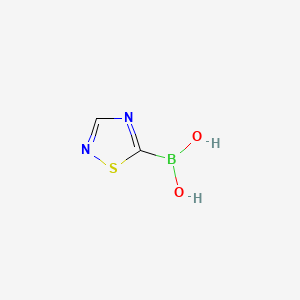
2,2-Diethyl-6-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethyl-6-methylmorpholine is an organic compound belonging to the morpholine family Morpholines are heterocyclic amines characterized by a six-membered ring containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-6-methylmorpholine typically involves the reaction of diethylamine with formaldehyde and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which then cyclizes to form the desired morpholine derivative.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2,2-Diethyl-6-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various alkyl halides or sulfonates; reactions often require the presence of a base to facilitate nucleophilic attack.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the morpholine ring.
Substitution: Substituted morpholine derivatives with various functional groups.
科学研究应用
2,2-Diethyl-6-methylmorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,2-Diethyl-6-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites on target molecules, influencing their activity and resulting in various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Morpholine: The parent compound, lacking the ethyl and methyl substitutions, is a simpler structure with different chemical properties.
2,6-Dimethylmorpholine: Similar in structure but with two methyl groups instead of ethyl and methyl groups.
2,2-Diethylmorpholine: Contains two ethyl groups but lacks the additional methyl group.
Uniqueness: 2,2-Diethyl-6-methylmorpholine’s unique combination of ethyl and methyl groups imparts distinct chemical properties, such as altered reactivity and solubility, making it suitable for specific applications where other morpholine derivatives may not be as effective.
属性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC 名称 |
2,2-diethyl-6-methylmorpholine |
InChI |
InChI=1S/C9H19NO/c1-4-9(5-2)7-10-6-8(3)11-9/h8,10H,4-7H2,1-3H3 |
InChI 键 |
WEZDOMUPZCXOIO-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CNCC(O1)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B13471433.png)
![rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13471448.png)
![4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13471450.png)


![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)

![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B13471481.png)


![4,9-Dioxatricyclo[5.3.0.0,3,5]decane](/img/structure/B13471494.png)
